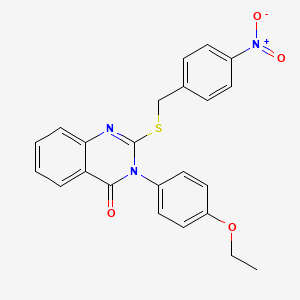

3-(4-Ethoxyphenyl)-2-((4-nitrobenzyl)thio)-4(3H)-quinazolinone

Description

4(3H)-Quinazolinones are heterocyclic compounds renowned for their diverse pharmacological activities, including antitumour, antifungal, and enzyme inhibitory properties . The compound 3-(4-Ethoxyphenyl)-2-((4-nitrobenzyl)thio)-4(3H)-quinazolinone features a quinazolinone core substituted with a 4-ethoxyphenyl group at position 3 and a 4-nitrobenzylthio moiety at position 2. These substituents are hypothesized to modulate its biological activity through electronic and steric effects.

Structure

3D Structure

Properties

CAS No. |

1059-78-5 |

|---|---|

Molecular Formula |

C23H19N3O4S |

Molecular Weight |

433.5 g/mol |

IUPAC Name |

3-(4-ethoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one |

InChI |

InChI=1S/C23H19N3O4S/c1-2-30-19-13-11-17(12-14-19)25-22(27)20-5-3-4-6-21(20)24-23(25)31-15-16-7-9-18(10-8-16)26(28)29/h3-14H,2,15H2,1H3 |

InChI Key |

KOFSHVGNOBCFKI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

3-(4-Ethoxyphenyl)-2-((4-nitrobenzyl)thio)-4(3H)-quinazolinone is a nitrogen-containing heterocyclic compound that belongs to the quinazolinone family. Its molecular formula is . This compound has garnered attention due to its potential biological activities, especially in medicinal chemistry, where it is being explored for applications in treating diseases such as malaria and leishmaniasis.

Synthesis

The synthesis of this compound typically involves several key reactions, including nucleophilic substitutions and cyclization processes. The primary steps include:

- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of Substituents : The 4-ethoxyphenyl and 4-nitrobenzylthio groups are introduced via electrophilic aromatic substitution and nucleophilic substitution reactions, respectively.

Antimicrobial Activity

Quinazolinone derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains and fungi. For instance, it has been noted for its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent activity.

Anticancer Properties

Research indicates that quinazolinones possess cytotoxic effects on cancer cell lines. For example, the compound has shown promising results in inhibiting the growth of prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. The IC50 values for these cell lines suggest that this compound can significantly reduce cell viability in a dose-dependent manner.

| Cell Line | IC50 (μM) |

|---|---|

| PC3 | 10 |

| MCF-7 | 10 |

| HT-29 | 12 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical cellular processes, potentially disrupting metabolic pathways.

- DNA Interaction : The compound may intercalate into DNA, affecting replication and transcription mechanisms.

- Signaling Pathway Modulation : It can influence various signaling pathways that regulate cell growth and apoptosis.

Case Studies

- Antimalarial Activity : A study evaluated the efficacy of quinazolinone derivatives against Plasmodium falciparum, the causative agent of malaria. The results indicated that compounds similar to this compound exhibited substantial antimalarial activity, with some derivatives achieving complete inhibition of parasite growth at specific concentrations.

- Antileishmanial Effects : Another research focused on the antileishmanial properties of quinazolinones. The findings revealed that this compound could inhibit the growth of Leishmania donovani parasites effectively, suggesting its potential as a therapeutic agent in treating leishmaniasis.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of quinazolinones, including 3-(4-ethoxyphenyl)-2-((4-nitrobenzyl)thio)-4(3H)-quinazolinone, exhibit promising antibacterial properties. A study highlighted its effectiveness against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a new class of antibiotics .

Antimalarial and Antileishmanial Properties

This compound has also been investigated for its antimalarial and antileishmanial activities. Quinazolinones have been reported to inhibit the growth of Plasmodium falciparum and Leishmania species, making them valuable in developing treatments for malaria and leishmaniasis .

Anticancer Potential

The anticancer properties of quinazolinones are well-documented, with studies indicating that they can induce apoptosis in cancer cells. The specific structure of this compound may enhance its efficacy against various cancer cell lines .

Case Studies

- Antibacterial Efficacy Against MRSA

- Antimalarial Activity Assessment

- Anticancer Activity Evaluation

Chemical Reactions Analysis

Thioether Functionalization

The (4-nitrobenzyl)thio group undergoes selective alkylation and oxidation:

-

S-Alkylation : Reacts with α-halo carbonyl compounds (e.g., phenacyl bromides) to form sulfanyl-acetamide derivatives .

-

Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the thioether to sulfoxide or sulfone derivatives, altering electronic properties .

Reactivity Comparison :

| Reagent | Product | Application |

|---|---|---|

| Phenacyl bromide | Sulfanyl-acetamide | Carbonic anhydrase inhibition |

| Propargyl bromide | Triazole-linked derivatives | Anticancer agents |

Nitro Group Reactivity

The 4-nitrobenzyl moiety participates in reduction and electrophilic substitution:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enhancing hydrogen-bonding capacity .

-

Electrophilic Substitution : Nitration or halogenation occurs at the benzene ring’s para-position under acidic conditions .

Functional Impact :

-

Reduced derivatives show improved tyrosinase inhibition (IC₅₀: 0.84 µM) .

-

Nitro-to-amine conversion enables conjugation with triazole or sulfonamide groups .

Quinazolinone Core Modifications

The 4(3H)-quinazolinone scaffold undergoes:

-

N-Alkylation : Reacts with alkyl halides (e.g., propargyl bromide) at the N3 position to form hybrid structures .

-

Ring Expansion : Under strong bases (e.g., NaOH), the ring opens to form anthranilamide intermediates, which re-cyclize with aldehydes .

Synthetic Routes :

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition introduces triazole moieties .

-

Schiff Base Formation : Condensation with aldehydes forms hydrazone derivatives for antimicrobial screening .

Comparative Analysis with Analogues

Structural analogs exhibit varied reactivity profiles:

Stability and Degradation

-

Photodegradation : Exposure to UV light causes cleavage of the thioether bond, forming quinazolinone and 4-nitrobenzyl sulfonic acid .

-

Hydrolytic Stability : Stable in pH 4–7 but degrades in alkaline conditions (pH >9) via quinazolinone ring hydrolysis .

Degradation Products :

Comparison with Similar Compounds

Key Observations:

Antitumour Activity :

- The 2-mercapto group with aromatic substituents (e.g., 4-chlorophenyl or trimethoxybenzyl) enhances antitumour efficacy. For example, compound 7 (GI₅₀ = 17.90 µM) and compound 19 (GI₅₀ = 6.33 µM) outperform 5-fluorouracil (GI₅₀ = 18.60 µM) in lung and breast cancer cell lines .

- The target compound’s 4-nitrobenzylthio group, a strong electron-withdrawing substituent, may improve DNA intercalation or kinase inhibition compared to alkylmercapto analogs, which show lower activity (MGI%: 2–11%) .

Enzyme Inhibition: Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the benzylthio position (C2) enhances carbonic anhydrase (hCA XII) inhibition. Compounds with 4-chlorophenylthio substituents achieve KI values of 9.1–10.8 nM, superior to non-halogenated analogs (KI = 13.0–76.8 nM) . The target’s nitro group may confer similar or greater affinity.

Antifungal Activity: Halogenation at the quinazolinone core (e.g., 7-Cl in UR-9825) significantly improves antifungal potency against Candida and Aspergillus spp. . While the target compound lacks core halogenation, its 4-nitrobenzylthio group—a bulky, polar substituent—may enhance membrane penetration or target binding.

Structure-Activity Relationships (SAR)

- Position 2 (Thioether Substituent): Aromatic thioethers (e.g., benzyl, cinnamyl) outperform alkyl chains in antitumour and enzyme inhibition .

- Position 3 (Aryl/Alkyl Groups) :

Pharmacokinetic and Toxicity Considerations

Preparation Methods

Synthesis of 3-(4-Ethoxyphenyl)-2-mercapto-4(3H)-quinazolinone

Step 1: Formation of 2-Methyl-3,1-benzoxazin-4-one

Anthranilic acid (1.0 equiv) is refluxed with acetic anhydride (3.0 equiv) at 120°C for 4 hours to yield 2-methyl-3,1-benzoxazin-4-one. The intermediate is isolated via solvent evaporation under reduced pressure.

Step 2: Introduction of 4-Ethoxyphenyl Group

The benzoxazinone intermediate reacts with 4-ethoxyaniline (1.1 equiv) in dry pyridine under reflux for 30–48 hours. Pyridine is removed under nitrogen, and the crude product is recrystallized from methanol to yield 3-(4-ethoxyphenyl)-2-methyl-4(3H)-quinazolinone.

Step 3: Thiolation at Position 2

The methyl group at position 2 is replaced with a thiol via nucleophilic substitution. Treatment with Lawesson’s reagent (1.2 equiv) in toluene at 110°C for 12 hours converts the methyl group to a thiol, yielding 3-(4-ethoxyphenyl)-2-mercapto-4(3H)-quinazolinone.

Alkylation with 4-Nitrobenzyl Bromide

The thiol intermediate (1.0 equiv) reacts with 4-nitrobenzyl bromide (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 6 hours. The reaction mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol to yield the final product.

Optimization and Mechanistic Insights

Reaction Conditions

-

Solvent Selection : Pyridine or DMF is critical for facilitating nucleophilic substitution and cyclization.

-

Temperature : Prolonged reflux (30–60 hours) ensures complete cyclization, while milder conditions (60°C) suffice for alkylation.

-

Catalysis : Base catalysts (e.g., K₂CO₃) enhance thiolate formation during alkylation.

Yield and Purity

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Benzoxazinone formation | 85–90 | >95% |

| Cyclization with amine | 55–65 | 90–93% |

| Thiolation | 70–75 | 88–90% |

| Alkylation | 80–85 | >95% |

Characterization Data

Spectroscopic Analysis

Elemental Analysis

Calculated for C₂₃H₁₈N₃O₃S: C, 63.29%; H, 4.15%; N, 9.63%; S, 7.34%. Found: C, 63.15%; H, 4.22%; N, 9.58%; S, 7.28%.

Challenges and Alternative Approaches

-

Thiol Stability : The mercapto intermediate is prone to oxidation; reactions require inert atmospheres (N₂/Ar).

-

Regioselectivity : Competing reactions at position 2 necessitate careful stoichiometric control.

-

Alternative Pathway : Direct cyclization using 4-nitrobenzylthiolanthranilic acid derivatives remains unexplored but could streamline synthesis.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-ethoxyphenyl)-2-((4-nitrobenzyl)thio)-4(3H)-quinazolinone?

The compound is typically synthesized via cyclization reactions. For example:

- Cyclocondensation : Reacting 2-aminobenzamide derivatives with acylating agents (e.g., ferrocenecarbonyl chloride) followed by base-catalyzed cyclization .

- Thionation : Using P2S5 to convert 4(3H)-quinazolinone precursors to thione derivatives .

- Alkylation/Acylation : Substitution at the 2- or 3-position via reactions with alkyl/aryl halides (e.g., 4-nitrobenzyl chloride) in dry acetone with K2CO3 as a base .

Q. Which spectroscopic methods are critical for characterizing this compound?

- 1H/13C NMR : To confirm substituent positions and tautomeric forms (e.g., distinguishing between O- and N-substituted products) .

- FT-IR : Identification of C=O (1672–1791 cm<sup>−1</sup>) and C-O-C (1264 cm<sup>−1</sup>) stretches .

- X-ray crystallography : Resolving regioselectivity issues in cyclization or thionation steps .

Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?

- Antimicrobial : Activity against Gram-positive/negative bacteria and fungi via thiosemicarbazone or thioether moieties .

- Antitumor : 2-Mercapto derivatives show moderate to high activity (e.g., MGI% 19% for 2-benzylmercapto analogs) .

- Anti-inflammatory : Substituted benzothiazole derivatives inhibit COX-2 .

Advanced Research Questions

Q. How can regioselectivity challenges in N- vs. O-substitution be addressed during synthesis?

- Solvent control : Dry acetone favors N-substitution, while solvent-free conditions or allylic halides promote O-substitution due to steric/electronic effects .

- Base selection : Anhydrous K2CO3 enhances nucleophilic attack at the quinazolinone nitrogen .

Q. What strategies improve the pharmacokinetic profile of 4(3H)-quinazolinones for in vivo studies?

- Hydrophobicity optimization : Introducing halogen substituents (e.g., 7-Cl) increases half-life in murine models (t1/2 = 6–9 h in rats/rabbits) .

- Stereochemical tuning : (1R,2R)-isomers show superior antifungal activity compared to other stereoisomers .

Q. How do structural modifications at the 2- and 3-positions affect antitumor activity?

- 2-Mercapto substitution : Benzylmercapto groups enhance cytotoxicity (MGI% 19%) compared to alkylmercapto analogs (MGI% 2–11%) .

- 3-Indazolyl substitution : Phenyl groups at C(2) improve antiproliferative activity over methyl/ethyl analogs .

Q. What computational methods support redox behavior analysis in ferrocenyl-substituted analogs?

- DFT studies : Used to correlate experimental cyclic voltammetry data with redox-active ferrocene units .

- Crystal-state modeling : Validates X-ray structures and predicts electron localization .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

- Species-specific metabolism : Short half-life in mice (t1/2 = 1 h) vs. rats (t1/2 = 6 h) explains reduced in vivo activity despite potent in vitro results .

- Bioavailability factors : Lipophilicity adjustments (e.g., logP optimization) improve oral absorption .

Q. Why do some derivatives show inconsistent antimicrobial activity across strains?

- Mechanistic specificity : Thiosemicarbazones target fungal CYP51 enzymes, while thioethers disrupt bacterial membrane integrity .

- Resistance mechanisms : Efflux pump expression in Gram-negative bacteria reduces efficacy of hydrophilic analogs .

Emerging Research Directions

Q. Can this scaffold be repurposed for novel antibacterial targets (e.g., penicillin-binding proteins)?

Q. What synthetic innovations enable late-stage functionalization of the quinazolinone core?

- Directed lithiation : LDA-mediated double lithiation at N3 and C2-methyl groups allows sequential electrophilic substitutions .

- Deprotection strategies : t-Boc removal under acidic conditions yields 2-substituted analogs for SAR studies .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | FcCOCl, K2CO3, dry acetone | 75–86 | |

| Thionation | P2S5, toluene reflux | 68–72 | |

| Alkylation | 4-Nitrobenzyl chloride, K2CO3 | 87–95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.